N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide
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Overview
Description
N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide is a chemical compound characterized by the presence of a fluorine atom, a methoxy group, and an ethanesulfonamide moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide typically involves the reaction of (3-fluoro-5-methoxyphenyl)methanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and methoxy group can enhance its binding affinity and specificity. The sulfonamide moiety can interact with active sites of enzymes, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
(3-fluoro-5-methoxyphenyl)methanol: Shares the same aromatic core but lacks the ethanesulfonamide group.
N-[(3-fluoro-4-methoxyphenyl)methyl]ethanesulfonamide: Similar structure with a different position of the methoxy group.
N-[(3-chloro-5-methoxyphenyl)methyl]ethanesulfonamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy group and sulfonamide moiety contribute to its biological activity .
Properties
IUPAC Name |
N-[(3-fluoro-5-methoxyphenyl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-3-16(13,14)12-7-8-4-9(11)6-10(5-8)15-2/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOSGMILKSSNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC(=CC(=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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